molecular formula C11H9BrN6S B14164723 6-{(2E)-2-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine

6-{(2E)-2-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B14164723
M. Wt: 337.20 g/mol
InChI Key: OHBZAXRVYLJHKX-VGOFMYFVSA-N
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Description

N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multiple steps. One common method includes the condensation of 5-bromothiophene-2-carbaldehyde with an appropriate amine under acidic conditions to form the imine intermediate. This intermediate is then cyclized with a triazolo-pyridazin precursor under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amine.

Scientific Research Applications

N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to its combination of the triazolo and pyridazin rings, which confer specific chemical and biological properties

Properties

Molecular Formula

C11H9BrN6S

Molecular Weight

337.20 g/mol

IUPAC Name

N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C11H9BrN6S/c1-7(8-2-3-9(12)19-8)14-15-10-4-5-11-16-13-6-18(11)17-10/h2-6H,1H3,(H,15,17)/b14-7+

InChI Key

OHBZAXRVYLJHKX-VGOFMYFVSA-N

Isomeric SMILES

C/C(=N\NC1=NN2C=NN=C2C=C1)/C3=CC=C(S3)Br

Canonical SMILES

CC(=NNC1=NN2C=NN=C2C=C1)C3=CC=C(S3)Br

solubility

2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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